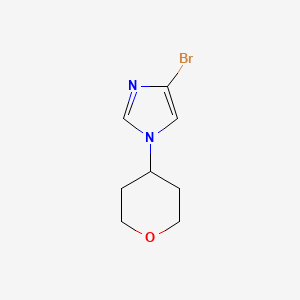![molecular formula C23H27ClFN3O5S B2762186 N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216919-69-5](/img/structure/B2762186.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with other organic compounds . .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of specific functional groups can be identified based on their characteristic peaks in the spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties can be analyzed using various techniques, including NMR and IR spectroscopy .Applications De Recherche Scientifique
Anti-Tubercular Activity
Recent studies have highlighted the synthesis of new benzothiazole-based compounds with significant anti-tubercular properties . The compound , due to its benzothiazole core, may exhibit potent activity against Mycobacterium tuberculosis. The structure-activity relationship and molecular docking studies suggest that such compounds can serve as potent inhibitors with enhanced anti-tubercular activity .
Antibacterial Properties
Benzothiazole derivatives have been synthesized and characterized for their antibacterial activities against various bacterial strains . The compound’s potential antibacterial efficacy could be explored against strains like Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
Enzyme Inhibition
The presence of benzothiazole and morpholine groups indicates a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could influence the molecule’s properties and interactions with biological targets, suggesting its use in enzyme inhibition studies.
Molecular Modeling and Drug Design
Given its complex structure, this compound could be used in molecular modeling to understand ligand-receptor interactions. It could serve as a lead compound in the design of new drugs, especially considering its potential interactions with proteins via in silico docking tools .
Chemical Biology Research
As a small chemical compound with a unique structure, it can be used in chemical biology to study the biological effects of small molecules on cellular processes. Its role in modulating biological pathways can be a subject of interest .
Synthetic Pathway Studies
The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and multicomponent reactions . This compound can be used to explore these synthetic methods further, potentially leading to the discovery of more efficient synthetic routes .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S.ClH/c1-29-17-13-15(14-18(30-2)21(17)31-3)22(28)27(8-7-26-9-11-32-12-10-26)23-25-20-16(24)5-4-6-19(20)33-23;/h4-6,13-14H,7-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKQAFRNJDRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

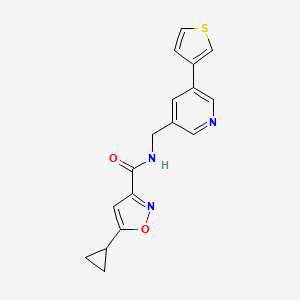
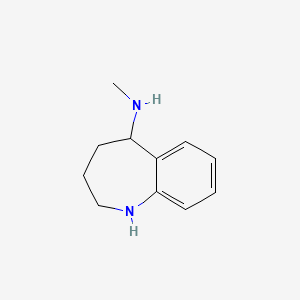
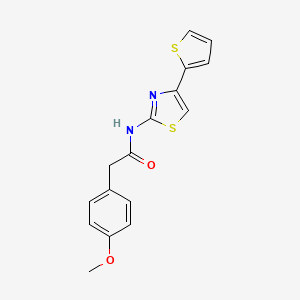
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)
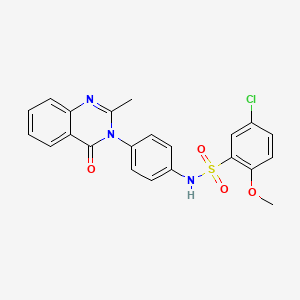


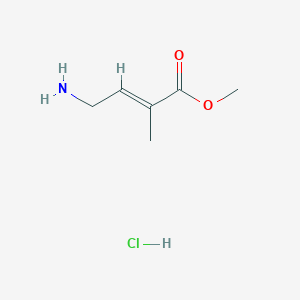

![N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762117.png)
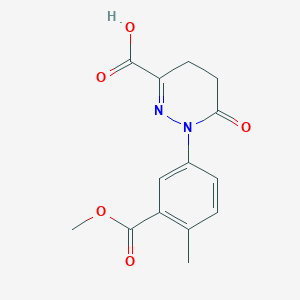
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)
